molecular formula C11H12N4O3S3 B2727450 Ethyl 2-((5-(3-(thiophen-2-yl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetate CAS No. 1001830-00-7

Ethyl 2-((5-(3-(thiophen-2-yl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetate

Cat. No. B2727450
CAS RN: 1001830-00-7
M. Wt: 344.42
InChI Key: LSCGCSFPRUYOAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-((5-(3-(thiophen-2-yl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetate is a chemical compound with the molecular formula C11H12N4O3S3 and a molecular weight of 344.42. It’s a thiophene-based analog, which is a class of compounds that have been of interest to scientists due to their potential biological activity .


Chemical Reactions Analysis

Specific chemical reactions involving this compound are not mentioned in the available literature. Thiophene derivatives in general can participate in a variety of chemical reactions, but the exact reactions would depend on the specific functional groups present in the molecule .

Scientific Research Applications

Organic Electronics and Optoelectronics

Thiophene derivatives play a crucial role in organic electronic devices. Here’s how this compound contributes:

Mechanism of Action

The mechanism of action of this compound is not specified in the available literature. Thiophene derivatives can exhibit a variety of biological effects, but the exact mechanism would depend on the specific biological system in which the compound is active .

Future Directions

Thiophene-based analogs are a growing area of interest for scientists due to their potential biological activity . Future research could focus on exploring the biological activity of this specific compound, as well as developing efficient synthesis methods.

properties

IUPAC Name

ethyl 2-[[5-(thiophen-2-ylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O3S3/c1-2-18-8(16)6-20-11-15-14-10(21-11)13-9(17)12-7-4-3-5-19-7/h3-5H,2,6H2,1H3,(H2,12,13,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSCGCSFPRUYOAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NN=C(S1)NC(=O)NC2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O3S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-((5-(3-(thiophen-2-yl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetate

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